(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core substituted with a 2-methoxybenzylidene group at position 2 and a 3,4,5-trimethoxybenzoate ester at position 4. Its molecular formula is C27H22O9 (inferred from structurally similar compounds in ), with a molecular weight of approximately 490.5 g/mol and a high lipophilicity (XLogP3 ~5.1) .
Properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-19-8-6-5-7-15(19)11-21-24(27)18-10-9-17(14-20(18)34-21)33-26(28)16-12-22(30-2)25(32-4)23(13-16)31-3/h5-14H,1-4H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIVWQWSGNJNP-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of benzofurans. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran moiety and multiple methoxy groups that may influence its biological activity.
Anti-Cancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzofuran have shown potential in inhibiting the proliferation of tumor cells. In vitro studies demonstrated that (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis via caspase activation |
| Compound B | MCF-7 | 20 | Inhibition of PI3K/Akt pathway |
| (Z)-2-(2-methoxybenzylidene)-3-oxo-... | A549 | 18 | Induction of ROS production |
Anti-inflammatory Activity
In addition to anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been documented. Studies indicate that (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
- Cytotoxicity Study : A study conducted on various derivatives including (Z)-2-(2-methoxybenzylidene)-3-oxo-... showed promising results against human breast cancer cells (MCF-7). The derivatives exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating higher potency.
- Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory properties.
Comparison with Similar Compounds
Compound A : [(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-Trimethoxybenzoate
- CAS No.: 859666-50-5
- Molecular Formula : C27H22O9
- Key Differences :
- Replaces the 2-methoxybenzylidene group with a 1,3-benzodioxole substituent.
- Additional methyl group at position 7 of the benzofuran core.
- The methyl group increases steric hindrance, reducing rotational freedom .
Compound B : [(2Z)-3-Oxo-2-[(2,4,5-Trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] Methanesulfonate
- CAS No.: 622812-48-0
- Molecular Formula : C21H20O8S
- Key Differences :
- Substitutes the 3,4,5-trimethoxybenzoate ester with a methanesulfonate group.
- The benzylidene substituent has 2,4,5-trimethoxy groups instead of 2-methoxy.
- Impact : The sulfonate group introduces higher polarity (lower XLogP3 ~3.2), improving water solubility but reducing membrane permeability. The 2,4,5-trimethoxybenzylidene may enhance π-π stacking interactions in protein binding .
Compound C : (2Z)-2-[(E)-3-(2-Methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-Trimethoxybenzoate
- CAS No.: 622798-62-3
- Molecular Formula : C28H24O9
- Key Differences :
- Features a prop-2-enylidene linker between the benzofuran and 2-methoxyphenyl groups.
- Impact : The extended conjugation system may shift UV-Vis absorption maxima, relevant for photochemical applications. The additional methylene group slightly increases molecular weight (~504.5 g/mol) .
Research Findings :
- Lipophilicity : The target compound and Compound A share identical XLogP3 values, indicating similar membrane permeability, whereas Compound B’s sulfonate group reduces lipophilicity .
- Stereochemical Influence : The Z-configuration in the target compound and Compound C optimizes planar conjugation, critical for interactions with flat binding pockets (e.g., kinase active sites) .
- Synthetic Utility : Compound B’s sulfonate group facilitates derivatization in aqueous media, contrasting with the ester-based reactivity of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
